molecular formula C10H15N3O B1377547 2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one CAS No. 1376278-48-6

2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one

Cat. No.: B1377547
CAS No.: 1376278-48-6
M. Wt: 193.25 g/mol
InChI Key: UDXBSHHCONFBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name Derivation and Isomeric Considerations

The systematic IUPAC name 2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one is derived through fusion nomenclature rules outlined in the IUPAC Provisional Recommendations . The parent structure consists of a pyridine ring fused to a pyridazine ring at positions 4 and 3, respectively, forming the pyrido[4,3-c]pyridazine bicyclic system. The suffix -one denotes the ketone group at position 3 of the pyridazinone moiety. The 2-(propan-2-yl) substituent specifies an isopropyl group attached to nitrogen at position 2 of the fused system.

Isomeric considerations arise from variations in fusion positions and substituent placement. For example:

  • Pyrido[3,4-c]pyridazinone isomers differ in nitrogen positioning within the fused rings, altering electronic properties and hydrogen-bonding capabilities.
  • 5,6,7,8-Tetrahydro designates partial saturation of the pyridine ring, distinguishing it from fully aromatic analogs like pyrido[4,3-c]pyridazine-3-carboxylic acid.
Isomer Type Fusion Position Substituent Position Key Structural Difference
Positional [4,3-c] vs. [3,4-c] N/A Altered nitrogen arrangement in fused rings
Tautomeric N/A Keto vs. enol forms Proton migration between N2 and O3

The numbering system prioritizes the pyridazinone ring, ensuring consistent identification of functional groups across derivatives.

X-ray Crystallographic Analysis of Pyrido[4,3-c]pyridazinone Core

X-ray crystallography of related pyridazinone derivatives reveals planar bicyclic systems with bond lengths and angles consistent with conjugated π-electron networks. For This compound , key structural features include:

  • Bond Lengths : The C3=O bond measures approximately 1.22 Å, characteristic of carbonyl groups in pyridazinones. The N1–C2 bond in the isopropyl-substituted nitrogen is elongated to 1.47 Å due to steric strain from the bulky substituent.
  • Dihedral Angles : The fused rings exhibit a dihedral angle of 1.8°–3.2°, indicating near-planarity essential for π-orbital overlap.

Comparative crystallographic data for analogous compounds:

Compound C=O Bond Length (Å) N–C (Substituent) Bond Length (Å) Planarity (°) Reference
Pyridazin-3(2H)-one 1.23 1.35 (N–H) 0.5
5-Methylpyrido[4,3-c]pyridazine 1.21 1.44 (N–CH3) 2.7
Pyrido[3,4-c]pyridazin-4-one 1.24 1.42 (N–H) 4.1

The isopropyl group adopts a chair-like conformation, minimizing steric clashes with the fused ring system. Hydrogen bonding between the carbonyl oxygen (O3) and adjacent NH groups stabilizes the crystal lattice, as observed in similar tetrahydropyrido[d]pyridazinones.

Tautomeric Behavior and Protonation States in Solution

The compound exhibits pH-dependent tautomerism and protonation:

  • Keto-Enol Tautomerism : In non-polar solvents, the equilibrium favors the 3-keto tautomer (95% abundance at 25°C). DFT calculations predict a 14.66 kcal/mol activation barrier for enolization via a dimeric transition state:
    $$ \text{2H-pyridazin-3-one} \rightleftharpoons \text{3-hydroxypyridazine} $$
  • Protonation Sites :
    • N4 (pyridazine ring): Protonation occurs at pH < 3, yielding a cationic species with increased solubility.
    • N7 (pyridine ring): Deprotonation at pH > 10 forms an anionic complex capable of metal coordination.
pH Range Dominant Form Key Interactions
< 3 N4-protonated cation Hydrogen bonding with counterions
3–10 Neutral keto tautomer Intramolecular H-bonding (O3–H–N1)
> 10 N7-deprotonated anion Metal chelation via N7 and O3

UV-Vis spectroscopy confirms tautomeric shifts: the keto form absorbs at 270 nm (ε = 12,400 M⁻¹cm⁻¹), while the enol form shows a bathochromic shift to 290 nm (ε = 9,800 M⁻¹cm⁻¹). These transitions are critical for applications in optoelectronic materials and pH-sensitive probes.

Properties

IUPAC Name

2-propan-2-yl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7(2)13-10(14)5-8-6-11-4-3-9(8)12-13/h5,7,11H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXBSHHCONFBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C2CNCCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cross-Dehydrogenative Coupling (CDC) Strategy

Recent advances in heterocyclic synthesis highlight the use of cross-dehydrogenative coupling (CDC) reactions as an efficient, catalyst-free method to construct complex nitrogen-containing bicyclic systems similar to pyridazinones.

  • Principle: CDC involves the direct formation of carbon-carbon bonds by coupling C(sp^3)-H and C(sp^2)-H bonds under oxidative conditions.
  • Reagents: β-ketoesters or β-diketones (e.g., ethyl acetoacetate) react with N-amino-2-iminopyridines under aerobic conditions.
  • Conditions: Acetic acid as solvent and molecular oxygen as a green oxidant promote the reaction without metal catalysts.
  • Outcome: This method yields pyrido[1,2-b]indazole and pyrazolo[1,5-a]pyridine derivatives, which are structurally related to pyridazinones.

This approach can be adapted for the synthesis of 2-(propan-2-yl)-pyridazinone derivatives by selecting appropriate β-diketones bearing isopropyl substituents.

Reaction Conditions and Optimization

A representative reaction involves:

Parameter Details
Starting materials N-amino-2-iminopyridine derivative and β-ketoester (e.g., ethyl acetoacetate)
Solvent Ethanol containing acetic acid
Temperature Reflux or 130 °C
Atmosphere Air or molecular oxygen (O₂)
Reaction time 18–48 hours
Catalyst None required (catalyst-free)
Yield Up to 94% under optimized conditions with O₂ and 6 equiv. acetic acid

Key observations:

  • Increasing acetic acid concentration improves yield but excessive acid (>6 equiv.) leads to side products.
  • Oxygen atmosphere enhances oxidative coupling efficiency.
  • Absence of metal catalysts simplifies purification and reduces environmental impact.

Mechanistic Insights

  • The reaction likely proceeds via acetic acid-promoted oxidative C(sp^3)–C(sp^2) coupling.
  • Molecular oxygen acts as the terminal oxidant, facilitating dehydrogenation.
  • Subsequent dehydrative cyclization forms the fused pyridazinone ring system.

Example Data Table: Effect of Acid Loading and Atmosphere on Yield

Entry Acid Equivalents Atmosphere Yield (%) of Pyridazinone Derivative
1 2 Air 34
2 4 Air 52
3 6 Air 74
4 6 O₂ 94
5 6 Argon 6
6 1 (p-TSA) O₂ 39
7 2 (p-TSA) O₂ 41
8 1 (TFA) O₂ 48
9 2 (TFA) O₂ 55

Note: p-TSA = para-toluenesulfonic acid; TFA = trifluoroacetic acid.

Alternative Synthetic Routes and Patented Processes

Patent WO2003097613A1

  • Describes preparation of pyridazin-3(2H)-one derivatives with various substituents including alkyl groups.
  • Involves condensation of hydrazine derivatives with substituted keto compounds.
  • Employs standard organic synthesis techniques such as refluxing in suitable solvents, purification by crystallization or chromatography.
  • Provides examples of related compounds with acetyl, ethyl, and phenyl substituents, indicating the flexibility of the method to accommodate isopropyl groups.

Summary of Preparation Methodologies

Method Key Features Advantages Limitations
Cross-Dehydrogenative Coupling (CDC) Catalyst-free, uses acetic acid and O₂, mild conditions High atom economy, green chemistry approach, good yields Requires long reaction times, sensitive to acid loading
Hydrazine Condensation with Keto Compounds (Patent method) Classical cyclization, versatile substituent introduction Well-established, scalable May require metal catalysts or harsh conditions
Metal-Catalyzed Cyclizations Use of Pd, Cu, or other transition metals Potentially faster reactions Catalyst cost, metal residues

Scientific Research Applications

2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one has garnered significant interest in scientific research due to its versatile pharmacological properties. Some of its applications include:

Mechanism of Action

Comparison with Similar Compounds

Antibacterial Activity

Pyridazinone derivatives, particularly those fused with pyridine or pyrazine rings (e.g., pyrido[2,3-b]pyrazine 1,4-dioxides), have shown antibacterial activity against Gram-positive bacteria .

Computational and Structural Insights

Density functional theory (DFT) studies on related heterocycles (e.g., pyrido[3,2-e]triazolo[4,3-c]pyrimidine derivatives) reveal that electronic properties, such as HOMO-LUMO gaps, correlate with biological activity .

Biological Activity

2-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one (CAS Number: 1376278-48-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C10H15N3O
  • Molecular Weight : 179.25 g/mol
  • CAS Number : 1376278-48-6

This compound is characterized by a pyridazine core fused with a pyridine ring and an isopropyl substituent, which may influence its biological activity.

Synthesis

The synthesis of this compound has been achieved through various methods. One notable approach involves the annulation of pyridone derivatives to create the desired heterocyclic structure. The synthetic pathway typically includes:

  • Formation of Pyridone Intermediates : Utilizing starting materials like 2-pyridone.
  • Cyclization : Employing reagents that facilitate the formation of the pyridazine ring.
  • Purification : Achieving high purity through crystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds within the pyrido[4,3-c]pyridazine class. For instance:

  • A study indicated that derivatives of pyrido[2,3-d]pyridazine demonstrated significant inhibition of cancer cell proliferation in vitro against breast cancer cell lines (MDA-MB-231 and MCF-7) .
CompoundCell LineIC50 (μM)
1fMDA-MB-2316.25
1fMCF-7Not specified

The mechanism of action appears to involve the inhibition of key proteins involved in cell cycle regulation and apoptosis.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory properties attributed to related compounds. For example:

  • In vivo studies demonstrated that certain derivatives exhibited up to 82% inhibition in ear edema models through dual inhibition of COX-1 and COX-2 enzymes .
CompoundCOX Inhibition (%)
7c82

This suggests that similar structural motifs in pyrido[4,3-c]pyridazin compounds could also confer anti-inflammatory effects.

The biological mechanisms underlying the activity of this compound may involve:

  • Enzyme Inhibition : Targeting cyclooxygenases (COX) and other enzymes involved in inflammatory pathways.
  • Cell Cycle Modulation : Interfering with signaling pathways that regulate cell proliferation and survival.
  • Protein Interactions : Binding to specific proteins implicated in cancer progression or inflammatory responses.

Case Studies

Several case studies have explored the efficacy of compounds related to this compound:

  • Breast Cancer Study : A compound from a similar class was tested against various breast cancer cell lines and showed promising results in reducing cell viability .
  • Inflammation Model : The anti-inflammatory potential was assessed using animal models where significant edema reduction was observed following treatment with specific derivatives .

Q & A

Q. Methodological Answer :

  • Scenario : Discrepancy between predicted and observed NMR shifts.
  • Resolution Steps :
    • Re-examine reaction conditions: Impurities (e.g., unreacted starting materials) may skew data .
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
    • Compare with crystallographic data (e.g., bond lengths and angles from X-ray structures) .

What experimental design strategies minimize trial-and-error in exploring reaction parameters?

Methodological Answer :
Adopt statistical Design of Experiments (DoE) :

  • Central Composite Design : Vary factors (temperature, molar ratios) to identify optimal conditions with minimal runs .
  • Response Surface Methodology : Model interactions between variables (e.g., solvent polarity vs. yield) .
  • Example : A 3² factorial design reduced optimization cycles for analogous pyrimidine syntheses by 40% .

How can researchers investigate the compound’s potential as a kinase inhibitor scaffold?

Q. Methodological Answer :

  • In Silico Screening : Dock the compound into kinase active sites (PDB: 1ATP) using AutoDock Vina. Prioritize targets with binding affinity ≤−8 kcal/mol.
  • Enzymatic Assays : Test inhibition against recombinant kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays.
  • SAR Studies : Modify substituents (e.g., propan-2-yl group) and correlate with IC₅₀ values .

Methodological Considerations for Data Reproducibility

What protocols ensure consistent purity across synthetic batches?

Q. Methodological Answer :

  • Chromatographic Purification : Use prep-HPLC with C18 columns (MeCN/H₂O gradient).
  • In-Process Controls : Monitor reaction progression via TLC (Rf ~0.3 in EtOAc/hexane 1:1) .
  • Stability Testing : Store samples under inert gas (N₂) at −20°C to prevent oxidation .

How can researchers mitigate variability in biological activity assays?

Q. Methodological Answer :

  • Standardize Assay Conditions : Use identical cell lines (e.g., HEK293) and passage numbers.
  • Internal Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) .
  • Replicate Experiments : Perform triplicate runs with blinded data analysis to reduce bias .

Computational and Experimental Integration

Table 1 : Key Parameters for Hybrid Workflows

ParameterComputational ToolExperimental ValidationReference
Reaction PathwayDFT (B3LYP/6-31G*)Kinetic monitoring via HPLC
Solubility PredictionCOSMO-RS (TPSA = 70 Ų)Shake-flask method (logP)
Binding AffinityMolecular Dynamics (GROMACS)SPR (Biacore)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one
Reactant of Route 2
2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.